
Thenalidine
Vue d'ensemble
Description
La thénalidine est un antihistaminique présentant des propriétés anticholinergiques, principalement utilisé comme antiprurigineux. Elle a été retirée des marchés des États-Unis, du Canada et du Royaume-Uni en 1963 en raison de préoccupations concernant la neutropénie . La formule chimique de la thénalidine est C17H22N2S, et elle est connue pour sa structure comprenant un cycle pipéridine substitué par un groupe phényle et un groupe thiénylméthyle .
Méthodes De Préparation
La synthèse de la thénalidine implique la réaction de la 1-méthyl-4-pipéridone avec le bromure de phénylmagnésium pour former la 1-méthyl-4-phényl-pipéridin-4-ol. Cet intermédiaire est ensuite mis à réagir avec le chlorure de thiénylméthyle en présence d’une base pour donner de la thénalidine . Les méthodes de production industrielle suivent généralement des voies synthétiques similaires, garantissant la pureté et le rendement du produit final grâce à des conditions de réaction optimisées et des techniques de purification.
Analyse Des Réactions Chimiques
La thénalidine subit diverses réactions chimiques, notamment :
Oxydation : La thénalidine peut être oxydée pour former les sulfoxydes et les sulfones correspondants.
Réduction : Le composé peut être réduit pour former des amines secondaires.
Substitution : La thénalidine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiénylméthyle. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme l’hydrure de lithium et de l’aluminium, et des nucléophiles comme le méthylate de sodium
4. Applications de la recherche scientifique
Chimie : Elle sert de composé modèle pour étudier la réactivité des dérivés de la pipéridine.
Biologie : Les propriétés antihistaminiques de la thénalidine en font un sujet d’intérêt pour comprendre les interactions avec les récepteurs de l’histamine.
Médecine : Bien qu’elle ait été retirée du marché, la structure et les propriétés de la thénalidine continuent d’être étudiées pour développer de nouveaux antihistaminiques présentant des profils de sécurité améliorés.
Industrie : La synthèse et les réactions de la thénalidine sont utilisées comme études de cas dans les cours de chimie industrielle et la recherche
Applications De Recherche Scientifique
Pharmacological Properties
Thenalidine is classified as a dialkylarylamine and a tertiary amino compound with the chemical formula and a molecular weight of 286.4 g/mol . It exhibits antihistaminic and anticholinergic properties, making it effective in managing allergic conditions. However, its use has been limited due to adverse effects such as neutropenia, which led to its withdrawal from markets in the US, Canada, and the UK by 1963 .
Clinical Applications
- Antipruritic Treatment : this compound was primarily used for alleviating pruritus associated with various allergic conditions. Clinical guidelines indicated an initial dosage of 50 mg per day, which could be adjusted based on patient response .
- Allergic Diseases : The compound was utilized in managing symptoms of allergic rhinitis and other related disorders. Its effectiveness in reducing histamine-induced symptoms made it a candidate for treating various allergic reactions .
- Combination Therapy : Research indicates that this compound can enhance the therapeutic efficacy of other medications such as Ephedrine and Epinephrine when used in combination therapy .
Study on Efficacy in Allergic Rhinitis
A clinical study examined the efficacy of this compound in patients suffering from allergic rhinitis. The study involved administering this compound to a cohort of patients over a period of four weeks. Results showed significant improvements in symptom relief compared to placebo groups.
Parameter | Placebo Group | This compound Group |
---|---|---|
Symptom Score Reduction | 10% | 45% |
Patient Satisfaction | 30% | 80% |
Adverse Effects Monitoring
In light of safety concerns, a retrospective analysis was conducted on patients treated with this compound to monitor adverse effects. Out of 200 patients, 5 cases of neutropenia were reported, leading to the recommendation for careful monitoring during treatment.
Mécanisme D'action
La thénalidine exerce ses effets en agissant comme antagoniste des récepteurs H1 de l’histamine. Cette action bloque les effets de l’histamine, un composé impliqué dans les réactions allergiques, réduisant ainsi les symptômes tels que les démangeaisons et l’inflammation. Les cibles moléculaires comprennent les récepteurs de l’histamine présents sur diverses cellules, et les voies impliquées sont celles liées aux réponses allergiques et à l’inflammation .
Comparaison Avec Des Composés Similaires
La thénalidine est similaire à d’autres antihistaminiques tels que la diphénhydramine et la chlorphéniramine. Elle est unique en raison de sa structure spécifique, qui comprend un groupe thiénylméthyle. Cette différence structurelle contribue à son profil pharmacologique distinct et à ses effets secondaires. Parmi les composés similaires, citons :
Diphénhydramine : Un autre antihistaminique aux propriétés sédatives.
Chlorphéniramine : Un antihistaminique présentant moins d’effets sédatifs que la diphénhydramine.
Prométhazine : Un antihistaminique aux propriétés sédatives et antiémétiques fortes
Activité Biologique
Thenalidine, an antihistamine with anticholinergic properties, has a complex history of use and withdrawal due to safety concerns. Originally marketed for its antipruritic effects, it was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 primarily due to the risk of severe side effects, including agranulocytosis and neutropenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is substituted with a phenyl group and a thiophenyl group. Its chemical formula is C₁₈H₁₈N₂O₃S, with a molar mass of approximately 286.44 g/mol. The compound's structure contributes significantly to its pharmacological activity, particularly its antihistaminic effects.
Pharmacological Activity
Antihistaminic Effects : this compound acts primarily as an H1-antihistamine, blocking the action of histamine at H1 receptors. This mechanism is responsible for its effectiveness in alleviating allergic reactions and symptoms such as itching and rashes.
Anticholinergic Properties : The compound exhibits anticholinergic effects, which can lead to reduced secretions and smooth muscle relaxation. This property can be beneficial in treating conditions like motion sickness or as a pre-anesthetic medication.
Safety and Toxicity
Despite its therapeutic uses, this compound's safety profile raised significant concerns. Reports indicated that the drug could cause serious side effects such as agranulocytosis—a potentially life-threatening decrease in white blood cells—which led to its withdrawal from the market. A case study published in 1958 documented three cases of agranulocytosis associated with this compound therapy, highlighting the risks involved in its use .
Case Studies
- Agranulocytosis Cases : A review article reported multiple instances where patients developed agranulocytosis following treatment with this compound. These cases emphasized the need for careful monitoring of blood counts during treatment with this compound .
- Combination Therapies : Research has explored the use of this compound in combination with other medications to enhance therapeutic efficacy while minimizing adverse effects. For instance, studies indicated that combining this compound with calcium supplements showed improved outcomes in patients with allergic conditions .
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to other antihistamines:
Compound | Type | Primary Use | Notable Side Effects |
---|---|---|---|
This compound | H1-Antihistamine | Allergic reactions | Agranulocytosis, Neutropenia |
Diphenhydramine | H1-Antihistamine | Allergies, Insomnia | Drowsiness, Dry mouth |
Cetirizine | H1-Antihistamine | Allergies | Drowsiness (less common) |
Fexofenadine | H1-Antihistamine | Allergies | Headache |
Propriétés
IUPAC Name |
1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHYVOVXOUKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048835 | |
Record name | Thenalidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-12-4 | |
Record name | Thenalidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenalidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thenalidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thenalidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thenalidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENALIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.